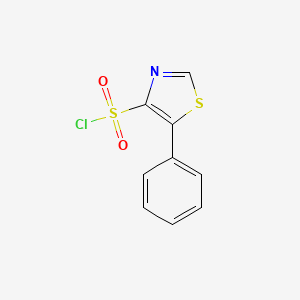

5-Phenyl-1,3-thiazole-4-sulfonyl chloride

Description

Significance of 1,3-Thiazole Core in Heterocyclic Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic system containing one sulfur and one nitrogen atom. wikipedia.org This structural motif is a cornerstone in heterocyclic chemistry, appearing in numerous natural products, pharmaceuticals, and functional materials. nih.govnih.govfabad.org.tr Its prevalence underscores its importance as a foundational structure in a multitude of synthetic endeavors. wjrr.org

The thiazole (B1198619) ring is a planar, aromatic system. wikipedia.orgnumberanalytics.com The aromaticity arises from the delocalization of six π-electrons over the five-membered ring, which imparts significant stability to the structure. nih.gov This electronic delocalization is evidenced by ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the aromatic region, typically between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.orgresearchgate.net The π-electron density distribution in the thiazole ring influences its reactivity, with the C5 position being the primary site for electrophilic substitution. fabad.org.trresearchgate.net

Thiazole and its derivatives are pivotal building blocks in organic synthesis. wjrr.org Their utility stems from the various reactive sites on the ring, which can be selectively functionalized to create more complex molecules. nih.gov The thiazole nucleus is a key component in the synthesis of a wide range of compounds, including those with applications in medicinal chemistry and materials science. nih.govfabad.org.tr The ability to introduce diverse substituents onto the thiazole scaffold allows for the fine-tuning of molecular properties, making it a versatile platform for drug discovery and development. researchgate.net

Importance of Sulfonyl Chloride Functional Groups as Synthetic Intermediates

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that plays a crucial role in organic synthesis. fiveable.me Its utility as a synthetic intermediate is well-established, providing a gateway to a wide variety of sulfur-containing compounds. molport.com

Sulfonyl chlorides are potent electrophiles. fiveable.me The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack. fiveable.me This high reactivity allows sulfonyl chlorides to participate in a broad range of chemical transformations, including sulfonylation, chlorosulfonylation, and arylation reactions. magtech.com.cn The chlorine atom is a good leaving group, facilitating substitution reactions with a variety of nucleophiles. fiveable.me

The versatility of sulfonyl chlorides as building blocks is evident in their widespread use in the synthesis of sulfonamides, sulfonate esters, and sulfones. molport.com These reactions are fundamental in the preparation of numerous compounds with important applications. sigmaaldrich.com For instance, the reaction of sulfonyl chlorides with primary or secondary amines is a common and efficient method for the synthesis of sulfonamides. molport.comsigmaaldrich.com Similarly, reaction with alcohols yields sulfonate esters. molport.com This broad reactivity profile makes sulfonyl chlorides indispensable tools for medicinal and materials chemists. enamine.netnih.gov

Contextualizing 5-Phenyl-1,3-thiazole-4-sulfonyl chloride within Sulfonyl Chloride Chemistry

This compound (CAS No. 2230803-76-4) is a specific example that embodies the synthetic potential of the thiazole sulfonyl chloride class. chemsrc.com Its structure features a phenyl group at the 5-position of the thiazole ring and a sulfonyl chloride group at the 4-position. This particular arrangement of functional groups offers unique opportunities for the synthesis of novel and complex molecules.

A method for the synthesis of this compound has been developed, involving the oxidative chlorination of an intermediate benzyl (B1604629) 5-phenyl-1,3-thiazol-4-yl sulfide. researchgate.net This sulfonyl chloride has been utilized as a key intermediate in the synthesis of a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives. researchgate.net The formation of the sulfonyl chloride and its subsequent conversion to sulfonamides were confirmed by various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net For instance, the stretching vibrations of the SO₂ group in the IR spectra of the resulting compounds are observed as two strong bands in the regions of 1143–1193 cm⁻¹ and 1332–1382 cm⁻¹. researchgate.net A characteristic feature in the ¹H NMR spectra of these thiazole derivatives is the presence of a singlet for the aromatic proton of the C2-H of the thiazole ring in a downfield region. researchgate.net

The reactivity of this compound is exemplified by its amination with ammonia (B1221849) and various amines, which can be carried out by heating in dioxane to produce the corresponding sulfonamides. researchgate.net This highlights its role as a valuable building block for introducing the 5-phenyl-1,3-thiazole-4-sulfonyl moiety into different molecular scaffolds.

Overview of the specific structural features of this compound.

This compound is a distinct compound within this class, characterized by a unique arrangement of its functional groups. Its structure is built upon a central 1,3-thiazole ring. A phenyl group is attached at the 5-position of the ring, and the reactive sulfonyl chloride group is located at the 4-position. The absence of a substituent at the 2-position is also a notable feature. researchgate.net

The key structural components are:

1,3-Thiazole Ring: A five-membered aromatic ring containing one sulfur and one nitrogen atom, which serves as the core of the molecule.

Sulfonyl Chloride Group: A highly reactive functional group (-SO₂Cl) at position 4, which is the primary site of chemical transformation for this molecule. researchgate.net

The specific arrangement of these groups dictates the compound's chemical properties and reactivity, making it a targeted building block for more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2230803-76-4 chemsrc.com |

| Molecular Formula | C₉H₆ClNO₂S₂ |

| Appearance | (Not specified in sources) |

Note: Data for Molecular Formula derived from compound name and structure.

Rationale for investigating the synthesis and reactivity of this specific compound.

The primary motivation for investigating this compound stems from its role as a crucial intermediate in the synthesis of novel sulfonamide derivatives with potential therapeutic applications. researchgate.net The field of medicinal chemistry is in constant pursuit of new molecular entities that can act as effective drugs, and heterocyclic compounds like thiazoles are a rich source for such discoveries. bepls.com

Research has been specifically directed towards this compound to develop a reliable synthetic pathway for its production. A developed method involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by the oxidative chlorination of an intermediate, benzyl 5-phenyl-1,3-thiazol-4-ylsulfide, to yield the final sulfonyl chloride. researchgate.net

The reactivity of the resulting this compound is then harnessed to create a library of derivative compounds. By reacting it with various amines, a series of 5-phenyl-1,3-thiazole-4-sulfonamides have been produced. researchgate.net These sulfonamide derivatives were subsequently subjected to in vitro screening against a panel of 60 human cancer cell lines to evaluate their antitumor activity. researchgate.net The investigation is therefore driven by the potential of these novel sulfonamides to serve as leads in the development of new anticancer agents. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl 5-phenyl-1,3-thiazol-4-ylsulfide |

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFWOMVYNLQOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenyl 1,3 Thiazole 4 Sulfonyl Chloride

Approaches to the 5-Phenyl-1,3-thiazole Core Precursors

The formation of the substituted thiazole (B1198619) ring is the foundational stage of the synthesis. This typically involves cyclization reactions that bring together the necessary atoms to form the five-membered heterocycle, followed by the synthesis of specific intermediates tailored for subsequent reactions.

The construction of the 1,3-thiazole ring system can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a traditional and widely employed method. bepls.com This classical approach involves the condensation reaction between an α-haloketone and a thioamide. bepls.comresearchgate.net

A specific method for generating the 5-phenyl-1,3-thiazole scaffold involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. researchgate.net In this strategy, the thionation of the oxoacetate precursor is accomplished using Lawesson's reagent, which facilitates the cyclization to form the desired 1,3-thiazole derivative. researchgate.net The use of Lawesson's reagent is a common technique for converting carbonyl groups to thiocarbonyls, which is a key step in the formation of sulfur-containing heterocycles like thiazoles. nih.gov

Following the initial cyclization, specific intermediates are synthesized that serve as direct precursors to the final sulfonyl chloride. In one developed pathway, the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson's reagent does not directly yield the expected ethyl 2-carboxylate. Instead, the reaction product undergoes decarboxylation to form benzyl-5-phenyl-1,3-thiazol-4-ylsulfide. researchgate.net This sulfide is a crucial intermediate, as the sulfur-containing group at the C-4 position is essential for the subsequent introduction of the sulfonyl chloride moiety. researchgate.net The difficulty in isolating this intermediate in a pure form prompted the development of a synthetic strategy where it is used directly in the next step without extensive purification. researchgate.net

Introduction of the Sulfonyl Chloride Moiety at the C-4 Position

Once the 5-phenyl-1,3-thiazole core with a sulfur-based functional group at the C-4 position is established, the next critical phase is the conversion of this group into the reactive sulfonyl chloride moiety.

The most direct route to 5-Phenyl-1,3-thiazole-4-sulfonyl chloride from its precursor is the oxidative chlorination of the intermediate benzyl (B1604629) 5-phenyl-1,3-thiazol-4-ylsulfide. researchgate.net This transformation converts the sulfide group directly into the sulfonyl chloride. This type of reaction can be accomplished with various reagents. A common method involves bubbling chlorine gas through a solution of the sulfide in a suitable solvent system, such as a mixture of water and 1,2-dichloroethane at low temperatures. researchgate.netnih.gov

Other general methods for the oxidative chlorination of thiols and sulfides to sulfonyl chlorides are well-established and offer a range of conditions. These procedures often utilize a combination of an oxidant and a chloride source.

| Oxidant/Chlorinating Agent | Substrate | Key Features |

| Chlorine (Cl₂) | Sulfides/Thiols | Direct and effective; often performed at low temperatures to control reactivity. nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) | Thiols | Highly reactive system, allowing for rapid conversion under mild, room temperature conditions. organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) | Thiols | A mild and efficient reagent for the direct oxidative conversion to sulfonyl chlorides. organic-chemistry.orgresearchgate.net |

| Nitric Acid (HNO₃) / Hydrochloric Acid (HCl) / Oxygen (O₂) | Thiols/Disulfides | A metal-free protocol suitable for continuous flow reactors, offering good yields after aqueous workup. researchgate.netnih.gov |

Beyond the specific synthesis of the 5-phenyl derivative, general methodologies exist for preparing thiazole-4-sulfonyl chlorides. One comprehensive approach begins with chloralamides, which are converted into N-(2,2-dichlorovinyl)amides. These intermediates react with benzyl thiol to form amidosulfides. Thionation with Lawesson's reagent, followed by in-situ treatment with sodium hydroxide, yields thiazole-4-benzylsulfides. The final step is the oxidative chlorination of these sulfides with chlorine to furnish the desired thiazole-4-sulfonyl chlorides in good to excellent yields. researchgate.net

An alternative general strategy involves the direct sulfonation-chlorination of a pre-formed thiazole ring. This is typically achieved by treating the thiazole with chlorosulfonic acid (ClSO₃H). evitachem.com The resulting sulfonic acid intermediate is often hygroscopic and difficult to isolate, so it is commonly converted in-situ to the more stable sulfonyl chloride by quenching the reaction with an agent like phosphorous pentachloride (PCl₅) or thionyl chloride (SOCl₂). evitachem.comgoogle.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the choice and stoichiometry of reagents.

For the sulfonation-chlorination route on thiazole derivatives, low-temperature sulfonation (e.g., –10°C) can be employed to suppress the formation of byproducts from bis-sulfonation and tarring. evitachem.com The choice of solvent is also crucial; chlorinated solvents like dichloromethane (B109758) may enhance regioselectivity compared to others like dioxane. evitachem.com

In the context of oxidative chlorination, controlling the temperature is paramount. For instance, bubbling chlorine gas through the sulfide precursor is typically performed on an ice bath to manage the exothermic nature of the reaction and prevent degradation of the product. nih.gov The choice of oxidizing and chlorinating agents also presents a point of optimization, with milder reagents like N-chlorosuccinimide offering an alternative to harsher conditions. organic-chemistry.org

The table below outlines potential parameters for optimization in the key synthetic steps.

| Reaction Step | Parameter for Optimization | Potential Impact on Yield and Purity |

| Thiazole Ring Cyclization | Thionating Agent | Choice between Lawesson's reagent and others (e.g., P₄S₁₀) can affect reaction time and yield. |

| Solvent | The polarity and boiling point of the solvent can influence reaction kinetics and solubility of intermediates. | |

| Temperature | Higher temperatures may speed up the reaction but can also lead to decomposition or side reactions. | |

| Oxidative Chlorination | Oxidizing/Chlorinating Agent | Milder reagents (e.g., NCS) may offer better selectivity and functional group tolerance compared to harsher reagents (e.g., Cl₂). organic-chemistry.org |

| Temperature | Low temperatures (e.g., -5°C to 0°C) are often essential to control the reaction's exothermicity and prevent byproduct formation. rsc.org | |

| Stoichiometry | The molar ratio of the oxidant and chloride source to the sulfide substrate must be carefully controlled to ensure complete conversion without over-oxidation. |

Solvent effects and temperature control in synthesis

The selection of an appropriate solvent system and strict temperature control are paramount for maximizing yield and minimizing side product formation, particularly during the oxidative chlorination step.

For the conversion of the sulfide intermediate to the sulfonyl chloride, a common procedure involves the use of chlorine in an acidic solvent like acetic acid. researchgate.net This reaction is highly exothermic, necessitating careful temperature management. The process is typically conducted at reduced temperatures, for instance, between 0 and 5°C, to control the reaction rate and prevent degradation of the thiazole ring or the desired product. researchgate.net

While data for the specific synthesis of this compound is focused, studies on structurally similar compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, provide valuable insights into the importance of solvent selection. In the synthesis of this related compound from its thiol precursor, various solvent systems were evaluated for the chlorination step. A biphasic system of 1,2-dichloroethane and water was found to be optimal. nih.gov The poor solubility of the starting thiol and the complete miscibility of the resulting sulfonyl chloride in this solvent system were identified as crucial factors for driving the reaction to completion. nih.gov

Temperature control is equally critical. In the synthesis of the aforementioned thiadiazole analog, the reaction mixture was cooled to -2°C before chlorine gas was introduced. nih.gov Maintaining such low temperatures is essential to manage the reaction's exothermicity and ensure selectivity.

Table 1: Effect of Solvent on the Yield of a Structurally Related Thiadiazole Sulfonamide This table illustrates the impact of solvent choice on the yield of a subsequent reaction involving a similar sulfonyl chloride intermediate. The data is for the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride with an amine to form a sulfonamide. researchgate.net

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetonitrile | 5 | 25 | 32.8 |

| 2 | Dichloromethane | 5 | 25 | 17.5 |

| 3 | Acetone | 5 | 25 | trace |

Data adapted from a study on a related 1,3,4-thiadiazole (B1197879) sulfonamide synthesis. researchgate.net

Catalyst and reagent selection for improved synthetic efficiency

The choice of reagents and catalysts is fundamental to the successful synthesis of the thiazole ring and its subsequent conversion to the sulfonyl chloride.

Reagents for Thiazole Ring Formation: In the initial cyclization step, Lawesson's reagent is a key thionating agent used to construct the 1,3-thiazole ring from the acyclic oxoacetate precursor. researchgate.net This reagent is widely used in heterocyclic synthesis for its effectiveness in converting carbonyl groups to thiocarbonyls, which facilitates the ring-closing reaction.

Reagents for Sulfonyl Chloride Formation: The conversion of the benzyl 5-phenyl-1,3-thiazol-4-yl sulfide intermediate to the final product is an oxidative chlorination reaction. The primary reagent for this transformation is chlorine (Cl2) . researchgate.net This is typically bubbled through a solution of the intermediate in an acidic medium, such as acetic acid. researchgate.net

In the synthesis of other thiazole and heterocyclic compounds, basic catalysts are often employed to improve efficiency, particularly in reactions that generate acidic byproducts. For instance, triethylamine (B128534) (Et3N) is frequently used as an acid scavenger for liberated HCl in various synthetic steps. researchgate.netmdpi.com While not explicitly detailed in the oxidative chlorination step for this compound, its use is a common strategy in related chemical transformations to maintain optimal reaction conditions and prevent acid-catalyzed side reactions.

Purification and Isolation Techniques

Following the synthesis, a multi-step purification and isolation protocol is necessary to obtain this compound of high purity. The techniques employed are designed to remove unreacted starting materials, reagents, and reaction byproducts.

Initial Work-up and Extraction: An initial purification step involves a chemical work-up of the reaction mixture. One described method includes treating the mixture with an aqueous sodium hydroxide (NaOH) solution. This step helps to neutralize the acidic reaction medium and quench any remaining reactive chlorine. Following neutralization, the product is typically extracted from the aqueous phase using an organic solvent, such as chloroform. researchgate.net

Precipitation and Quenching: A widely used method for isolating sulfonyl chlorides is precipitation by quenching the reaction mixture in cold water or ice water. nih.govmdpi.com This technique takes advantage of the low solubility of the sulfonyl chloride in water, causing it to precipitate out as a solid, which can then be collected by filtration. To enhance the physical properties of the isolated product, an organic co-solvent may be utilized during precipitation. The inclusion of a co-solvent can lower the freezing point of the mixture and result in a product with better flowability. mdpi.com

Recrystallization: To achieve higher purity, the crude solid product obtained after initial isolation is often subjected to recrystallization. This involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol (B145695) is a commonly used solvent for the recrystallization of related heterocyclic compounds. nih.gov

Distillation and Pre-treatment: For some thiazole chlorides, purification may involve distillation. google.com In certain cases, a pre-treatment step before distillation can be effective. For example, crude 2-chloro-5-chloromethyl-1,3-thiazole is treated with a lower alcohol, such as methanol, and stirred, often with heating. This process helps to remove certain impurities before the final distillation, leading to a purer final product. google.com

Table 2: Summary of Purification Techniques

| Technique | Description | Purpose |

| Aqueous Wash/Extraction | Treatment with aqueous NaOH followed by extraction with an organic solvent (e.g., chloroform). researchgate.net | Neutralize acid, quench reagents, and separate the product from water-soluble impurities. |

| Quenching/Precipitation | Pouring the reaction mixture into ice water to precipitate the solid product. nih.gov | Rapid isolation of the water-insoluble product from the reaction medium. |

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., ethanol) and cooling to form crystals. nih.gov | Removal of soluble impurities to achieve high purity of the final compound. |

| Alcohol Pre-treatment | Stirring the crude product with a lower alcohol (e.g., methanol) before final purification. google.com | Removal of specific impurities prior to distillation. |

Reactivity and Fundamental Reaction Pathways of 5 Phenyl 1,3 Thiazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

Nucleophilic substitution is the hallmark reaction of sulfonyl chlorides. These compounds readily react with a wide array of nucleophiles, leading to the displacement of the chloride ion. fiveable.me This reactivity is central to the synthetic utility of 5-phenyl-1,3-thiazole-4-sulfonyl chloride.

The sulfur atom in the sulfonyl chloride group is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the S-Cl bond and renders the sulfur atom highly electron-deficient and, therefore, a strong electrophile. fiveable.me The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating its displacement by incoming nucleophiles. fiveable.me

Nucleophilic substitution at a sulfonyl chloride center can proceed through different mechanistic pathways. Density Functional Theory (DFT) studies on similar arenesulfonyl chlorides suggest that reactions like chloride-chloride exchange proceed via a single transition state, consistent with a synchronous Sₙ2-type mechanism. nih.govnih.gov In this mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state. nih.gov Alternatively, a stepwise addition-elimination mechanism, involving the formation of a pentavalent sulfur intermediate, is also possible, particularly with highly reactive nucleophiles or different leaving groups like fluoride (B91410). nih.govnih.govmdpi.com For most reactions of sulfonyl chlorides with amines and other common nucleophiles, the Sₙ2 pathway is generally considered predominant. acs.orgnih.gov

The kinetics of nucleophilic substitution on sulfonyl chlorides are influenced by the substrate, nucleophile, and solvent. Studies on the hydrolysis of various benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic properties of substituents on the aromatic ring. rsc.org For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction follows the Hammett equation with a positive ρ-value of +1.564, indicating that electron-withdrawing groups on the aryl ring accelerate the reaction by further increasing the electrophilicity of the sulfur atom. rsc.org A similar study on chloride-chloride exchange in arenesulfonyl chlorides found a ρ-value of +2.02. nih.gov

The activation parameters for these reactions provide further insight. For instance, the solvolysis of sulfonyl chlorides is characterized by large negative entropies of activation (ΔS*), which suggests a highly ordered transition state, consistent with an Sₙ2 mechanism where the nucleophile (a solvent molecule) becomes incorporated into the transition state structure. cdnsciencepub.com

| Parameter | Value/Observation | Context | Source(s) |

| Mechanism | Primarily Sₙ2-type | For nucleophilic substitution at the sulfur center. | nih.gov, nih.gov, nih.gov |

| Hammett ρ-value | +1.564 | Alkaline hydrolysis of benzenesulfonyl chlorides. | rsc.org |

| Hammett ρ-value | +2.02 | Chloride-chloride exchange in arenesulfonyl chlorides. | nih.gov |

| Activation Entropy (ΔS)* | Large negative values | Suggests a highly ordered transition state. | cdnsciencepub.com |

| S-Cl Bond Strength | ~66 kcal·mol⁻¹ | Contributes to the high reactivity of sulfonyl chlorides. | nih.gov |

Reactions with Other Nucleophiles

The sulfonyl chloride moiety is a potent electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its application as a synthetic intermediate. Research indicates that amination of this compound with ammonia (B1221849) and various amines proceeds by heating in dioxane to yield a series of sulfonamides. researchgate.net This general reactivity extends to other classes of nucleophiles as well.

While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the general reactivity of sulfonyl chlorides suggests a predictable pathway. Sulfonyl chlorides are known to undergo hydrolysis to form the corresponding sulfonic acids. This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom.

The reaction can be expected to proceed under neutral, acidic, or basic conditions, with the rate being influenced by the pH. The product of this reaction would be 5-phenyl-1,3-thiazole-4-sulfonic acid.

Table 1: Expected Hydrolysis of this compound

| Reactant | Nucleophile | Product |

|---|

This compound is expected to react with oxygen-centered nucleophiles such as alcohols and phenols to form sulfonate esters. This reaction, a sulfonation, is a standard method for synthesizing such esters. researchgate.net The reaction typically proceeds by nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfonyl chloride, displacing the chloride. libretexts.orgmsu.edu

Studies on various sulfonyl chlorides have shown that these reactions can be carried out under basic conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct. researchgate.netresearchgate.net The versatility of this reaction allows for the synthesis of a diverse range of sulfonate esters by varying the alcohol or phenol reactant. researchgate.net For instance, the reaction with phenol would yield phenyl 5-phenyl-1,3-thiazole-4-sulfonate, while reaction with ethanol (B145695) would produce ethyl 5-phenyl-1,3-thiazole-4-sulfonate.

Table 2: Representative Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Product |

|---|---|

| Phenol | Phenyl 5-phenyl-1,3-thiazole-4-sulfonate |

| Ethanol | Ethyl 5-phenyl-1,3-thiazole-4-sulfonate |

Analogous to its reactions with oxygen nucleophiles, this compound is anticipated to react with sulfur-centered nucleophiles like thiols (mercaptans). Thiols are generally more nucleophilic than their corresponding alcohols. The reaction between a sulfonyl chloride and a thiol results in the formation of a thiosulfonate ester (R-S-SO₂-R').

For example, the reaction of this compound with a thiol such as ethanethiol (B150549) would be expected to yield S-ethyl 5-phenyl-1,3-thiazole-4-thiosulfonate. This type of reaction is a fundamental pathway in organosulfur chemistry. The alkylation of thiol-containing heterocyclic compounds is a well-established synthetic procedure. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group attached at the 5-position of the thiazole (B1198619) ring could potentially undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com However, the substituent on the phenyl ring is the 1,3-thiazole-4-sulfonyl chloride group. This entire moiety is strongly electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms in the thiazole ring and the powerful inductive and resonance effects of the sulfonyl chloride group.

Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack by reducing the electron density of the ring system. youtube.com Therefore, the phenyl ring in this compound is expected to be significantly deactivated, making electrophilic aromatic substitution reactions challenging to achieve and requiring harsh reaction conditions. If a reaction were to occur, the electron-withdrawing nature of the substituent would direct incoming electrophiles to the meta positions of the phenyl ring. The use of sulfonyl groups as reversible "blocking groups" in aromatic synthesis highlights their ability to direct substitution before being removed. masterorganicchemistry.com

Pathways Involving the Thiazole Ring System

Beyond the reactivity of the sulfonyl chloride group, the thiazole ring itself possesses a distinct chemical character. The thiazole ring is considered an aromatic heterocycle. nih.gov It is generally resistant to oxidation but can undergo other transformations. nih.gov

One of the key reactions of the thiazole ring is deprotonation at the C2 position. The proton at C2 is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, and its removal by a strong base (like organolithium reagents) generates a nucleophilic carbanion or an ylide. wikipedia.orgslideshare.net This C2-lithiated species can then react with various electrophiles, allowing for functionalization at this position. However, the presence of the bulky and strongly electron-withdrawing sulfonyl chloride group at the C4 position might sterically hinder and electronically influence the accessibility and reactivity of the C2 proton in this compound.

The thiazole ring can also participate in cycloaddition reactions, although typically this requires high temperatures due to the stability of the aromatic system. wikipedia.org

Derivatization Strategies Utilizing 5 Phenyl 1,3 Thiazole 4 Sulfonyl Chloride

Synthesis of 5-Phenyl-1,3-thiazole-4-sulfonamide (B2930646) Derivatives

The reaction of 5-phenyl-1,3-thiazole-4-sulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization, yielding a wide array of sulfonamides. This transformation is typically a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Amide coupling, or sulfonylation of amines, is the most direct method to expand the structural diversity of compounds derived from this compound. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide S-N bond. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is liberated during the process.

The versatility of this reaction allows for the coupling of a broad spectrum of amines, including simple alkylamines, anilines, and various heterocyclic amines. By choosing amines that contain other functional groups or pharmacophoric fragments, a library of derivatives with diverse physicochemical properties can be generated. For instance, research has shown that amination of the sulfonyl chloride with amines like piperidine, morpholine, and piperazine (B1678402) can be successfully achieved by heating the reactants in a suitable solvent like dioxane. researchgate.net This approach introduces saturated heterocyclic rings, which are prevalent in many biologically active molecules. The selection of diverse amine building blocks is a key strategy for exploring the structure-activity relationships of the resulting sulfonamides.

Beyond simple amine coupling, this compound is used to generate specific and more complex sulfonamide scaffolds. These scaffolds are often designed to mimic known pharmacophores or to introduce specific structural features intended to interact with biological targets.

A key study in this area involved the synthesis of the parent 5-phenyl-1,3-thiazole-4-sulfonamide by reacting the sulfonyl chloride with aqueous ammonia (B1221849) at room temperature. researchgate.net This primary sulfonamide serves as a crucial starting point for further functionalization. More elaborate scaffolds were constructed by reacting the sulfonyl chloride with various substituted cyclic amines. For example, N-substituted sulfonamides were obtained by reacting the sulfonyl chloride with amines such as 3-aminotetrahydrothiophene-1,1-dione, various substituted piperidines, and morpholines in the presence of triethylamine. researchgate.net The resulting derivatives incorporate moieties known to be present in compounds with anticancer activity. researchgate.net The synthesis of these specific scaffolds demonstrates the utility of the sulfonyl chloride as a building block for targeted drug design.

The table below summarizes a selection of sulfonamide derivatives synthesized from this compound, showcasing the variety of amine reactants that can be employed.

| Amine Reactant | Resulting Sulfonamide Derivative |

| Aqueous Ammonia | 5-Phenyl-1,3-thiazole-4-sulfonamide |

| 3-Aminotetrahydrothiophene-1,1-dione | N-(1,1-Dioxotetrahydrothiophen-3-yl)-5-phenyl-1,3-thiazole-4-sulfonamide |

| Piperidine | 1-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine |

| Morpholine | 4-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]morpholine |

| 2,6-Dimethylmorpholine (B58159) | 4-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]-2,6-dimethylmorpholine |

| N-Methylpiperazine | 1-Methyl-4-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperazine |

Creation of Sulfonate Esters and Other Sulfonyl-Functionalized Compounds

While sulfonamide formation is the most explored derivatization pathway, the reactivity of this compound also permits the synthesis of other important classes of compounds, such as sulfonate esters.

Sulfonate esters are valuable compounds in organic synthesis, often used as leaving groups in substitution and elimination reactions, and are also present in some biologically active molecules. They are synthesized by the reaction of a sulfonyl chloride with an alcohol or a phenol (B47542), a process known as esterification or sulfonylation of an alcohol.

While specific literature examples detailing the esterification of this compound are scarce, the reaction follows a well-established chemical principle. The process involves the nucleophilic attack of the hydroxyl oxygen atom on the sulfonyl chloride's sulfur atom. The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or diethyl ether, and in the presence of a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger for the HCl produced. researchgate.net This general methodology has been successfully applied to a wide variety of sulfonyl chlorides and phenols, achieving good to excellent yields. researchgate.net The reactivity of phenols in this reaction can be enhanced by converting them to the more nucleophilic phenoxide ion using a stronger base. libretexts.org It is chemically plausible that this compound would react readily with various aliphatic alcohols and phenols under these standard conditions to yield the corresponding 5-phenyl-1,3-thiazole-4-sulfonate esters.

The vast majority of reported research utilizes this compound. The exploration of other sulfonyl halides, such as the corresponding fluoride (B91410) or bromide, is not well-documented in the scientific literature for this specific heterocyclic system. Sulfonyl fluorides, in particular, have gained significant attention for their unique reactivity in "click chemistry," specifically Sulfur-Fluoride Exchange (SuFEx) reactions.

The synthesis of other sulfonyl halides typically starts from the corresponding sulfonic acid or a sulfonate salt. For instance, sulfonyl fluorides can be prepared from sulfonic acids using reagents like cyanuric fluoride or from sulfonyl chlorides via halogen exchange reactions. Similarly, sulfonyl bromides can be synthesized from sulfonic acids. However, the application of these methods to produce 5-phenyl-1,3-thiazole-4-sulfonyl fluoride or bromide has not been specifically reported. Therefore, the chemistry of sulfonyl halides derived from this scaffold remains largely focused on the more readily accessible sulfonyl chloride.

Heterocyclic Ring Construction via Sulfonyl Linkages

The use of this compound as a building block for the construction of new, fused, or linked heterocyclic ring systems is a potential but underexplored derivatization strategy. In such strategies, the sulfonyl group can act as a linker or participate in a cyclization reaction.

One plausible, though not specifically reported, approach involves the intramolecular cyclization of a sulfonamide derivative. For example, a sulfonamide formed by reacting the sulfonyl chloride with an amine that bears another reactive functional group (e.g., a hydroxyl or a second amine) could potentially undergo a subsequent ring-closing reaction to form a new heterocyclic ring fused or appended to the thiazole (B1198619) core. Such cyclization reactions are known for other heterocyclic sulfonyl chlorides. However, the literature does not currently provide specific examples of this strategy being successfully applied starting from this compound, indicating that this remains a nascent area for synthetic exploration.

Cyclization reactions incorporating the sulfonyl group

Direct participation of the sulfonyl group from this compound in cyclization reactions to form new heterocyclic rings is not extensively documented in dedicated studies. The primary reaction pathway for this functional group is its conversion to sulfonamides through reactions with primary or secondary amines. researchgate.net

However, the resulting sulfonamide derivatives can be precursors for subsequent intramolecular cyclization reactions. In broader synthetic chemistry, sulfonamides are known to be involved in ring-closing reactions. For instance, N-alkenyl or N-alkynyl sulfonamides can undergo cyclization to form various nitrogen-containing heterocyclic systems, often promoted by transition metals or radical initiators. While specific examples originating from 5-phenyl-1,3-thiazole-4-sulfonamides are not readily found in the literature, this remains a potential avenue for derivatization.

Another synthetic strategy involves the use of sulfonyl groups in multicomponent reactions that lead to the formation of complex heterocyclic scaffolds. For example, a three-component reaction of aromatic ketones, sodium sulfinates, and azides can yield 4-sulfonyl-1,2,3-triazoles through a sequential sulfonylation and Dimroth cyclization. nih.gov This illustrates a modern approach where a sulfonyl-containing ring is constructed, though it does not start from a pre-formed sulfonyl chloride on a thiazole ring.

Furthermore, building fused-ring systems is a common strategy in medicinal chemistry. Research on related structures has shown the synthesis of fused pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine systems. iaea.org These complex cyclizations typically involve other functional groups on the thiazole core rather than the sulfonyl moiety itself, which often serves as a key pharmacophoric element in the final, uncyclized structure.

Building complex molecular architectures

The most direct and widely reported strategy for building complex molecules from this compound is through its amination to form a library of sulfonamide derivatives. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reacts readily with nucleophilic primary and secondary amines to form stable sulfonamide linkages (-SO₂-NRR'). researchgate.net

A key example of this strategy is the synthesis of a series of novel 5-phenyl-1,3-thiazole-4-sulfonamides for biological screening. In this work, this compound was reacted with aqueous ammonia or various amines in dioxane to produce the corresponding sulfonamides in high yields (70-85%). The amines chosen often contain other pharmacophoric fragments, such as piperidine, morpholine, piperazine, or 2,6-dimethylmorpholine, thereby creating more complex and functionally diverse molecular architectures. researchgate.net

This approach allows for systematic structural modifications, enabling the exploration of how different substituents on the sulfonamide nitrogen affect the properties of the molecule. The table below details a selection of such derivatives synthesized from this compound.

| Compound ID | Reactant (Amine) | Resulting Sulfonamide Structure | Yield (%) |

|---|---|---|---|

| 12 | Aqueous Ammonia | 5-Phenyl-1,3-thiazole-4-sulfonamide | - |

| 14c | Piperidine | 1-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | 70-85 |

| 14d | Morpholine | 4-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]morpholine | 70-85 |

| 14f | 2,6-Dimethylmorpholine | 4-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]-2,6-dimethylmorpholine | 70-85 |

| 15a | N-Methylpiperazine | 1-Methyl-4-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperazine | 70-85 |

This modular approach is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of a chemical library from a common scaffold to investigate structure-activity relationships.

Structure-Reactivity Relationships in Derived Compounds (from a synthetic perspective)

The synthetic reactivity of compounds derived from this compound is largely governed by the interplay of the thiazole ring, the phenyl substituent, and the newly formed sulfonamide group. While specific studies focusing on the synthetic reactivity of this particular family of compounds are limited, general principles of chemical reactivity can be applied.

The Sulfonamide Linkage: The sulfonamide moiety (-SO₂NHR) is a key determinant of reactivity.

Acidity of N-H: In primary or secondary sulfonamides, the proton on the nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation to create more complex tertiary sulfonamides.

Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing. This property reduces the electron density of the adjacent thiazole ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack. It also decreases the basicity of the sulfonamide nitrogen compared to an amine.

The Thiazole Ring: The thiazole ring itself is an electron-rich aromatic system, but its reactivity is modulated by the attached groups. The powerful electron-withdrawing sulfonyl group at the C4 position and the phenyl group at the C5 position significantly influence the electron distribution. The C2 position of the thiazole ring is often the most reactive site for electrophilic substitution or deprotonation-substitution sequences, although the presence of the adjacent bulky sulfonyl group might provide steric hindrance.

Steric Effects: The nature of the substituent (R) on the sulfonamide nitrogen can impart significant steric effects. For example, a bulky substituent like a 2,6-dimethylmorpholine group can sterically hinder reactions at the nearby C5-phenyl group or other adjacent sites on the thiazole core. Conversely, a small substituent would leave these positions more accessible for further functionalization. This relationship between the substituent's size and the reactivity of the core structure is a critical consideration in multi-step syntheses. For example, the reactivity of triazoles with sulfonyl chlorides has been shown to be dependent on the steric bulk of the sulfonyl chloride reagent, dictating the regioselectivity of the reaction. researchgate.net A similar principle would apply to subsequent reactions of the thiazole sulfonamide derivatives.

Spectroscopic and Structural Elucidation of 5 Phenyl 1,3 Thiazole 4 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-phenyl-1,3-thiazole derivatives, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR spectroscopy is crucial for identifying the protons within the molecular structure. For the series of 5-phenyl-1,3-thiazole-4-sulfonamides derived from the parent sulfonyl chloride, a key diagnostic feature in their ¹H NMR spectra is the presence of a singlet in the downfield region corresponding to the aromatic proton at the C2 position of the thiazole (B1198619) ring. researchgate.net The signals for the protons of the phenyl group at the C5 position typically appear as a multiplet in the aromatic region of the spectrum. The specific chemical shifts and multiplicities of other protons, such as those on substituent groups attached to the sulfonamide nitrogen, provide definitive evidence for the successful synthesis of the specific derivative.

Table 1: Representative ¹H NMR Data for a 5-Phenyl-1,3-thiazole Derivative (Data is illustrative based on typical chemical shifts for related structures)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole C2-H | > 8.5 | Singlet |

| Phenyl H (C5) | 7.3 - 7.6 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In the analysis of 5-phenyl-1,3-thiazole derivatives, ¹³C NMR spectra confirm the presence of all carbon atoms in their expected electronic environments. researchgate.net The spectra show distinct signals for the carbons of the thiazole ring and the C5-phenyl substituent. The chemical shifts of the carbons in the thiazole ring are particularly informative for confirming the heterocyclic core structure. For instance, the C2, C4, and C5 carbons of the thiazole moiety resonate at characteristic chemical shifts that distinguish them from the phenyl carbons.

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for 5-Phenyl-1,3-thiazole Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | 150 - 165 |

| Thiazole C4 | 130 - 145 |

| Thiazole C5 | 145 - 160 |

| Phenyl C (ipso) | 130 - 135 |

For more complex derivatives or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In a 5-phenyl-1,3-thiazole derivative, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, helping to assign these signals definitively. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. libretexts.org This is extremely useful for assigning the carbons of the phenyl ring by correlating them to their attached, and often more easily assigned, protons. It would also confirm the assignment of the C2-H and its corresponding C2 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For 5-phenyl-1,3-thiazole-4-sulfonyl chloride and its sulfonamide derivatives, IR spectroscopy provides clear evidence for key functional groups. The sulfonyl group (SO₂) is particularly prominent. In the spectra of the sulfonamide derivatives, the stretching vibrations of the SO₂ group consistently appear as two strong absorption bands. researchgate.net These are typically observed in the regions of 1332–1382 cm⁻¹ (asymmetric stretch) and 1143–1193 cm⁻¹ (symmetric stretch). researchgate.net The presence of these two intense bands is a strong indicator of the sulfonamide moiety. Additional bands in the spectrum correspond to the vibrations of the thiazole and phenyl rings, such as C=N and C=C stretching.

Table 3: Characteristic IR Absorption Bands for 5-Phenyl-1,3-thiazole-4-sulfonamides

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ (Sulfonamide) | Asymmetric Stretch | 1332 - 1382 | Strong |

| SO₂ (Sulfonamide) | Symmetric Stretch | 1143 - 1193 | Strong |

| Aromatic C-H | Stretch | ~3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The successful synthesis of 5-phenyl-1,3-thiazole derivatives is confirmed when the observed molecular ion peak in the mass spectrum matches the calculated molecular weight of the target compound. researchgate.net Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying stable fragments corresponding to logical cleavages of the molecule, such as the loss of SO₂ or the fragmentation of the side chains attached to the sulfonamide group.

Determination of molecular mass and fragmentation patterns.

Mass spectrometry is a critical tool for determining the molecular weight of this compound derivatives and for gaining structural insights through fragmentation analysis. While detailed fragmentation studies on the parent sulfonyl chloride are not extensively published, the patterns can be inferred from the analysis of its sulfonamide derivatives and general principles of thiazole fragmentation.

Upon electron impact (EI) or other ionization methods, the molecular ion (M+) peak of a derivative is observed, confirming its molecular mass. The subsequent fragmentation provides a "fingerprint" of the molecule's structure. For compounds in this class, fragmentation pathways typically involve the cleavage of the sulfonyl group, fission of the thiazole ring, and loss of the phenyl substituent.

Expected fragmentation patterns for the core structure would include:

Loss of SO2 or the entire sulfonyl chloride group: A primary fragmentation would be the loss of the SO2Cl group or SO2, leading to significant fragment ions.

Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, leading to characteristic fragments. Common fissions in thiazole derivatives include the loss of acetylene (B1199291) (C2H2) or hydrogen cyanide (HCN) from the ring structure. nih.gov

Loss of Phenyl Group: The phenyl group (C6H5) can be cleaved, resulting in a fragment corresponding to the remaining thiazole sulfonyl portion.

A study on the mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles showed that the molecular ions undergo cleavage that separates the thiazole ring from the other substituents, indicating the relative stability of the heterocyclic core which can be observed as a distinct fragment ion. nih.gov In another analysis of phenylisothiazolyl oxathiazolone, a related heterocyclic system, the molecular ion peak was observed, followed by fragments corresponding to the loss of CO2 and other key structural moieties. iucr.org

Table 1: Theoretical Mass Spectrometry Fragmentation Data for this compound

| Fragment Structure | Proposed Formula | Theoretical m/z |

|---|---|---|

| [M]+ (Parent Molecule) | C9H6ClNO2S2 | 258.96 |

| [M - Cl]+ | C9H6NO2S2 | 224.99 |

| [M - SO2]+ | C9H6ClNS | 195.00 |

| [M - SO2Cl]+ | C9H6NS | 160.02 |

| [C6H5]+ (Phenyl cation) | C6H5 | 77.04 |

Note: This table is based on theoretical calculations and common fragmentation patterns of related compounds.

High-resolution mass spectrometry for elemental composition.

High-resolution mass spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

While specific HRMS data for this compound is not prominently available in the surveyed literature, its application is standard practice for characterizing novel synthetic compounds, including its derivatives. For instance, HRMS has been used to confirm the structures of a wide range of new 1,3,4-thiadiazole (B1197879) and phenylthiazole derivatives, corroborating the suggested molecular formulas. researchgate.netnih.gov

For this compound, the theoretical exact mass can be calculated to distinguish it from other potential isomers or compounds with the same nominal mass.

Table 2: Theoretical High-Resolution Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C9H6³⁵ClNO2³²S2 | [M]+ | 258.95555 |

This high level of precision allows researchers to confirm that the elemental composition of a synthesized sample matches the expected formula, providing strong evidence for its identity.

Elemental Analysis for Empirical Formula Determination.

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This experimental data is used to determine the empirical formula, which is then compared to the theoretical composition calculated from the proposed molecular formula. Close agreement between the found and calculated values is a fundamental requirement for the structural confirmation of a newly synthesized compound.

The composition and structure of various 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, prepared from the title sulfonyl chloride, have been confirmed using elemental analysis. researchgate.net For example, in the structural analysis of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one, a related heterocyclic compound, the experimentally found elemental percentages were in strong agreement with the calculated values. iucr.org

Table 3: Elemental Composition of this compound and a Related Derivative

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C9H6ClNO2S2 | Calculated | 41.62 | 2.33 | 5.40 |

| 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one iucr.org | C11H6N2O2S2 | Calculated | 50.35 | 2.30 | 10.70 |

The consistency between the calculated and found values for the derivatives provides strong evidence for the successful synthesis of the core 5-phenyl-1,3-thiazole structure.

X-ray Crystallography for Solid-State Structure (if available in literature).

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound itself has not been reported in the surveyed literature. However, the structures of several closely related 5-phenyl-1,3-thiazole derivatives have been elucidated, offering significant insight into the likely solid-state conformation of the core scaffold. nih.govul.ie

For example, the crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)thiourea hydrobromide reveals that the central thiazole ring is nearly planar. nih.gov In this and other related structures, the attached phenyl ring is typically twisted out of the plane of the thiazole ring. The dihedral angle, which is the angle between the planes of the two rings, is a key structural parameter.

Table 4: Selected Crystallographic Data for 5-Phenyl-1,3-thiazole Derivatives

| Compound | Key Feature | Value | Reference |

|---|---|---|---|

| (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)thiourea HBr | Dihedral angle between thiazole and 5-phenyl ring | 54.81 (7)° | nih.gov |

| 5-phenyl-1,3,4-oxathiazol-2-one | Crystal System | Monoclinic | ul.ie |

These studies show that the 5-phenyl-1,3-thiazole framework is a robust structural motif. In the crystal lattice, these molecules are often linked by various intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present) and C—H···π interactions, which collectively build the three-dimensional supramolecular structure. nih.gov

Computational and Theoretical Investigations of 5 Phenyl 1,3 Thiazole 4 Sulfonyl Chloride

Electronic Structure Calculations

Density Functional Theory (DFT) studies on molecular geometry and electronic properties.

Analysis of frontier molecular orbitals (HOMO-LUMO energies) and their implications for reactivity.

An analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comacs.org For thiazole-bearing sulfonamide derivatives, this analysis has been performed to gain insights into their electronic properties. mdpi.com However, specific calculations detailing the HOMO and LUMO energies and the corresponding energy gap for 5-Phenyl-1,3-thiazole-4-sulfonyl chloride have not been reported in the available research. Such an analysis would be valuable in predicting the compound's behavior in chemical reactions, but the data is not currently published.

Chemical Reactivity Parameters

Electronegativity, chemical hardness, and chemical softness.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) are derived from the energies of the frontier molecular orbitals. These parameters are instrumental in predicting the global reactive nature of a molecule. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness and softness relate to the resistance to change in its electron distribution. researchgate.net While these parameters have been calculated for various thiazole (B1198619) derivatives to understand their reactivity, specific values for this compound are not documented in the existing literature. researchgate.net

Global and local reactivity indices.

Global and local reactivity indices, such as the electrophilicity index (ω) and Fukui functions, provide a more detailed understanding of a molecule's reactivity. The global electrophilicity index quantifies the electrophilic nature of a molecule, while local reactivity indices (Fukui functions) predict the most probable sites for nucleophilic and electrophilic attacks within the molecule. mdpi.com This level of detailed theoretical investigation has been applied to other heterocyclic systems to rationalize their chemical behavior. However, for this compound, studies reporting these specific global and local reactivity indices are not found in the reviewed literature.

Mechanistic Insights from Theoretical Models

Theoretical models and computational chemistry are powerful tools for elucidating reaction mechanisms at a molecular level. These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds. While the synthesis of this compound has been described, and its subsequent reactions to form sulfonamides have been reported, there are no published computational studies that provide mechanistic insights into these transformations. researchgate.net Theoretical models could, for instance, clarify the nucleophilic attack on the sulfonyl chloride group, but such specific computational investigations for this compound are not available.

Elucidation of transition states and reaction pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to map the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a given pathway.

For reactions involving thiazole derivatives, such as the synthesis or subsequent reactions of this compound, DFT calculations are commonly employed to locate transition state geometries. These calculations involve optimizing the molecular structure to find a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate.

Computational prediction of regioselectivity and stereoselectivity

Many chemical reactions can yield multiple products, leading to challenges in regioselectivity (where a reactant can react at different positions) and stereoselectivity (where different stereoisomers can be formed). Computational chemistry offers a predictive approach to understanding and controlling this selectivity by comparing the activation energies of competing reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the major reaction channel, leading to the predominant product.

In the context of this compound, computational methods can be used to predict the regioselectivity of its reactions. For example, in a nucleophilic aromatic substitution reaction, calculations can determine whether a nucleophile would preferentially attack at the C2 position of the thiazole ring or a position on the phenyl ring by comparing the transition state energies for each possibility. Such analyses often involve evaluating local reactivity indices, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps to identify the most reactive sites. researchgate.net DFT calculations have been effectively used to explain the regioselectivity in the sulfonylation of tetrazoles, revealing that the outcome depends significantly on the steric hindrance of the substituent. rsc.org

Similarly, if the compound or its reaction products contain chiral centers, computational methods can predict stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred product can be identified. For other thiazole derivatives, computational studies have been successfully combined with experimental work and X-ray analysis to investigate and confirm stereoselective synthesis. nih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide accurate predictions of NMR and IR spectra. nih.govnih.govajchem-a.com

The process begins with the optimization of the molecule's ground-state geometry. For predicting the IR spectrum, the vibrational frequencies are then calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=N stretching, S-O stretching of the sulfonyl group, or C-H bending of the aromatic rings.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra.

While a dedicated computational study predicting the spectra for this compound is not available in the searched literature, the following tables provide an illustrative example of the kind of data such a study would generate. The values are based on established theoretical methods and typical frequency/chemical shift ranges for the functional groups present in the molecule. ajchem-a.comscielo.org.zadergipark.org.tr

Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: This is a hypothetical table based on typical DFT calculation results for similar compounds. Wavenumbers are scaled.)

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100-3050 | Aromatic C-H stretching (Phenyl and Thiazole rings) |

| 1605 | C=C aromatic stretching |

| 1545 | C=N stretching (Thiazole ring) |

| 1480 | C-C aromatic stretching |

| 1375 | Asymmetric SO₂ stretching (Sulfonyl chloride) |

| 1185 | Symmetric SO₂ stretching (Sulfonyl chloride) |

| 760 | C-H out-of-plane bending (Monosubstituted phenyl) |

| 690 | C-S stretching (Thiazole ring) |

| 580 | S-Cl stretching (Sulfonyl chloride) |

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This is a hypothetical table based on typical DFT/GIAO calculation results for similar compounds, referenced to TMS.)

| Atom Type | Predicted Chemical Shift (ppm) | Assignment |

| ¹³C NMR | ||

| C2 | ~168 | Thiazole ring |

| C4 | ~152 | Thiazole ring, attached to SO₂Cl |

| C5 | ~135 | Thiazole ring, attached to Phenyl group |

| Phenyl C (ipso) | ~130 | Phenyl ring, attached to Thiazole |

| Phenyl C (ortho) | ~129 | Phenyl ring |

| Phenyl C (meta) | ~131 | Phenyl ring |

| Phenyl C (para) | ~133 | Phenyl ring |

| ¹H NMR | ||

| H2 | ~9.0 | Thiazole ring |

| Phenyl H (ortho) | ~7.8 | Phenyl ring |

| Phenyl H (meta) | ~7.5 | Phenyl ring |

| Phenyl H (para) | ~7.6 | Phenyl ring |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The sulfonyl chloride moiety of 5-phenyl-1,3-thiazole-4-sulfonyl chloride is a powerful electrophilic handle, making the compound a valuable intermediate for elaborating the thiazole (B1198619) core into more complex heterocyclic systems. Its primary role is to react with a wide array of nucleophiles, thereby forging new carbon-heteroatom or heteroatom-heteroatom bonds. This reactivity is fundamental to its application in building molecules with potential biological activity. researchgate.net

A significant application is in the synthesis of fused-ring systems. While direct examples involving this compound are still emerging, analogous compounds such as 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates have been shown to react with heterocyclic amines (e.g., 1H-pyrazol-5-amines) to yield complex tricyclic compounds. growingscience.com This type of reaction, which can proceed through pathways like the Smiles rearrangement, demonstrates the potential of heteroaryl sulfonyl chlorides to act as precursors for annulated heterocyclic structures. growingscience.com Such synthetic strategies could foreseeably be applied to this compound to generate novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives or other fused systems of pharmaceutical interest.

Precursor for Novel Sulfonamide and Sulfonyl Scaffolds

The most extensively documented use of this compound is as a direct precursor to a variety of sulfonamide derivatives. The high reactivity of the sulfonyl chloride group towards primary and secondary amines allows for the straightforward synthesis of compounds containing the N-SO2 linkage, a well-known pharmacophore.

The compound is an ideal starting material for generating sulfonamide libraries for screening purposes, particularly in drug discovery. Researchers have successfully synthesized a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives by reacting the parent sulfonyl chloride with ammonia (B1221849) and various amines in heated dioxane. researchgate.net This approach enabled the creation of a library of novel compounds that were subsequently evaluated for their in vitro antitumor activity against 60 different cancer cell lines. researchgate.net The diversity of the library was achieved by varying the amine component, leading to a range of N-substituted sulfonamides. researchgate.net This strategy highlights the compound's utility in medicinal chemistry for the rapid exploration of chemical space around a privileged thiazole scaffold. researchgate.netresearchgate.netnih.gov

The table below details some of the amine reactants used to generate a diverse sulfonamide library from this compound for biological screening. researchgate.net

| Amine Reactant | Resulting Sulfonamide Derivative | Screening Purpose |

|---|---|---|

| Ammonia | 5-Phenyl-1,3-thiazole-4-sulfonamide | Antitumor Activity |

| Piperidine | 1-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Antitumor Activity |

| 2,6-Dimethylmorpholine (B58159) | 4-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]-2,6-dimethylmorpholine | Antitumor Activity |

| Other primary/secondary amines | Various N-substituted sulfonamides | Antitumor Activity |

New synthetic methodologies have been developed for the efficient production of this compound itself, which in turn facilitates its use in broader synthetic applications. One such method involves the cyclization of an ethyl 2-oxoacetate derivative using Lawesson's reagent, followed by oxidative chlorination of the resulting benzyl (B1604629) 5-phenyl-1,3-thiazol-4-ylsulfide intermediate. researchgate.net The establishment of a reliable synthetic route to the sulfonyl chloride is a critical methodological advancement that enables its use as a dependable building block.

Furthermore, the compound serves as a platform for developing methodologies aimed at creating complex molecular structures. Its reaction with bifunctional nucleophiles or in intramolecular cyclization schemes represents a potential strategy for creating novel heterocyclic scaffolds. The development of synthetic pathways that use this sulfonyl chloride to access fused-ring systems, analogous to methodologies seen with similar oxazole-based sulfonyl chlorides, is an area of ongoing interest. growingscience.com

Contribution to Polymer Chemistry

While the use of this compound in polymer chemistry is not yet widely reported in dedicated studies, the inherent reactivity of the sulfonyl chloride group and the desirable properties of the thiazole moiety suggest significant potential in this field. General applications of sulfonyl chlorides in polymer science provide a framework for its plausible contributions.

The sulfonyl chloride group can react with nucleophilic functional groups such as amines (-NH2) or hydroxyls (-OH) present on polymer chains. If a polymer contains multiple such groups, this compound could be used to functionalize these sites. However, its role as a crosslinking agent would require either the thiazole derivative to possess a second reactive group or for it to react with two separate polymer chains that each possess a single nucleophilic site. More commonly, polymer-bound sulfonyl chlorides are used as reagents, but they also serve as coupling agents in the synthesis of specialized polymers, indicating the robustness of the sulfonamide or sulfonate ester linkage in a polymer matrix. chemimpex.com

The functionalization of existing polymers with this compound could be a viable method for incorporating the phenyl-thiazole unit into a polymer's structure. This could be achieved by reacting the sulfonyl chloride with polymers containing pendant nucleophilic groups, thereby grafting the moiety onto the polymer backbone. chemimpex.comrsc.org Such modification could impart specific properties, such as altered thermal stability, chemical resistance, or optical characteristics. chemimpex.com

The incorporation of thiazole-containing units directly into polymer backbones is a known strategy for creating materials with unique functions, such as solid-state light emission in porous organic polymers. rsc.org Therefore, derivatizing this compound to create a bifunctional monomer could allow its direct participation in polymerization reactions (e.g., polycondensation), leading to novel polymers where the thiazole unit is an integral part of the main chain.

Potential in Agricultural Chemical Synthesis (general class of sulfonyl chlorides)

Sulfonyl chlorides are a significant class of chemical intermediates utilized in the synthesis of various agrochemicals. marketpublishers.com Their reactivity allows for the introduction of the sulfonyl group into organic molecules, leading to the creation of active ingredients for herbicides, fungicides, and pesticides. marketpublishers.com The development of novel crop-protection compounds often involves the incorporation of sulfur-containing functional groups to modulate their biological and physical properties. acs.org

Sulfonamide derivatives, which are readily synthesized from sulfonyl chlorides, have been reported to possess both antifungal and herbicidal properties, highlighting their potential for agricultural applications. nih.gov For instance, certain 1,3,4-thiadiazole (B1197879) sulfonamides have been synthesized and tested for their antiviral activity against the tobacco mosaic virus. nih.govresearchgate.net More than 30% of modern agrochemicals contain at least one sulfur atom, with sulfonamides being a key chemical family in fungicides, herbicides, and insecticides. acs.org The general utility of sulfonyl chlorides as precursors to these bioactive molecules underscores the potential of compounds like this compound as a building block in the discovery of new agricultural agents. nih.gov

Applications in Dye Chemistry and Pigment Synthesis (general class of sulfonyl chlorides)

The general class of sulfonyl chlorides serves as crucial intermediates in the manufacturing of dyes and pigments. marketpublishers.comquora.com They are employed to introduce sulfonyl or chlorinated groups into aromatic compounds, a key step in the synthesis of various colorants. marketpublishers.com The selective chlorination of aromatic molecules using reagents like sulfuryl chloride is a vital process in the production of intermediates for vibrant and durable dyes. marketpublishers.comresearchgate.net